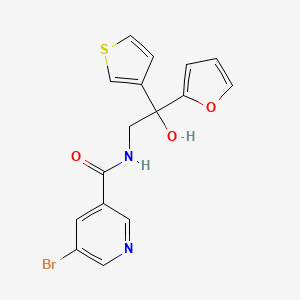

5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c17-13-6-11(7-18-8-13)15(20)19-10-16(21,12-3-5-23-9-12)14-2-1-4-22-14/h1-9,21H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNUYBIYXXVNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Research Findings and Inferred Properties

Physicochemical Properties

- Solubility : The hydroxyl and amide groups may enhance aqueous solubility compared to purely aromatic analogs (e.g., nitriles or carbamothioyl derivatives) .

- Stability : Thiophene and furan rings are generally stable under physiological conditions, but the hydroxyl group could pose oxidative or metabolic vulnerabilities .

Biological Activity

5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide is , with a molecular weight of approximately 434.34 g/mol. The compound features a bromine atom, a furan ring, and a thiophene moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂BrN₃O₃S |

| Molecular Weight | 434.34 g/mol |

| CAS Number | 2034345-15-6 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Bromination of the furan derivative.

- Formation of the hydroxy group through hydroxylation.

- Coupling reactions to introduce the thiophene ring.

- Final assembly to create the nicotinamide structure.

These reactions are usually conducted under controlled conditions using solvents like dimethylformamide (DMF) or dioxane to optimize yield and purity.

Anticancer Properties

Research has indicated that 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that it has:

- IC50 values comparable to established chemotherapeutics, indicating potent antiproliferative effects.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Doxorubicin |

| HeLa (Cervical Cancer) | 1.47 | Combretastatin-A4 |

| U937 (Leukemia) | 0.76 | Tamoxifen |

Flow cytometry assays revealed that the compound induces apoptosis in these cell lines in a dose-dependent manner, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Induction of apoptosis via activation of caspases and modulation of p53 expression levels.

- Interference with cellular signaling pathways , potentially through interactions with specific protein targets.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on human leukemia cell lines (CEM-C7 and MT-4). The results indicated that it exhibited significant cytotoxicity with IC50 values lower than those for conventional treatments, highlighting its potential as an alternative therapeutic agent.

Study 2: In Vivo Efficacy

In vivo studies demonstrated that administration of this compound in animal models resulted in tumor growth inhibition, further supporting its role as a promising anticancer agent.

Q & A

Q. What are the recommended synthetic pathways for 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with functionalization of the nicotinamide core. Key steps include:

- Coupling reactions : Use of reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation between the bromonicotinamide and the substituted ethylamine derivative .

- Protecting groups : Hydroxyl and thiophene groups may require protection during synthesis to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for intermediate steps, while aqueous workup is used for final purification .

Q. How can researchers validate the structural integrity of this compound, and which analytical techniques are most effective?

Structural characterization should combine:

- NMR spectroscopy : 1H and 13C NMR to confirm the presence of bromine, furan, thiophene, and hydroxyl groups. Deuterated solvents (e.g., DMSO-d6) enhance resolution .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the hydroxyethyl moiety) .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula accuracy (±5 ppm) .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

- Bromine substituent : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- Hydroxyl group : Prone to oxidation or acetylation; requires protection during acidic/basic conditions .

- Heterocycles (furan/thiophene) : Contribute to π-π stacking interactions in biological targets and influence solubility .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?

- Key factors : Temperature (±5°C), solvent polarity, catalyst loading (e.g., Pd for cross-coupling), and reaction time.

- Statistical methods : Response surface methodology (RSM) identifies optimal parameter combinations while minimizing experimental runs. For example, a Central Composite Design (CCD) can model nonlinear relationships between variables .

- Case study : A study on similar brominated pyridines achieved 85% yield by optimizing Pd catalyst concentration (0.5 mol%) and temperature (80°C) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Discrepancies often arise from:

- Structural analogs : Compare with compounds like 5-chloro-N-(2-(furan-2-yl)ethyl)nicotinamide, where halogen substitution alters binding affinity .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can affect activity. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like kinases, highlighting steric clashes from the thiophene moiety .

Q. How can researchers mitigate challenges in isolating synthetic intermediates or by-products?

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar intermediates .

- Crystallization : Co-crystallization agents (e.g., polyethylene glycol) improve yields of pure crystals for X-ray analysis .

- By-product analysis : LC-MS monitors side reactions (e.g., dehalogenation or oxidation) during synthesis .

Q. What methodologies elucidate the compound’s mechanism of action in biochemical assays?

- Kinetic studies : Time-dependent inhibition assays (e.g., IC50 shift assays) differentiate reversible vs. irreversible binding .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to targets like enzymes .

- Metabolite profiling : UPLC-QTOF identifies metabolic degradation products in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.